Methyl 4-(4-pyridinylamino)benzoate
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Overview
Description
Methyl 4-[(pyridin-4-yl)amino]benzoate is an organic compound that features a benzoate ester linked to a pyridine ring via an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(pyridin-4-yl)amino]benzoate typically involves the reaction of 4-aminopyridine with methyl 4-aminobenzoate under specific conditions. One common method includes:
Starting Materials: 4-aminopyridine and methyl 4-aminobenzoate.
Reaction Conditions: The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(pyridin-4-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 4-[(pyridin-4-yl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-[(pyridin-4-yl)amino]benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Lacks the pyridine ring, making it less versatile in certain applications.
4-Aminopyridine: Does not have the benzoate ester, limiting its use in ester-specific reactions.
N-(pyridin-4-yl)pyridin-4-amine: Similar structure but different functional groups, leading to different reactivity and applications.
Uniqueness
Methyl 4-[(pyridin-4-yl)amino]benzoate is unique due to its combination of a benzoate ester and a pyridine ring, providing a versatile scaffold for further functionalization and diverse applications in various fields.
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
methyl 4-(pyridin-4-ylamino)benzoate |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)10-2-4-11(5-3-10)15-12-6-8-14-9-7-12/h2-9H,1H3,(H,14,15) |
InChI Key |
XGTXQRZATYTPEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=CC=NC=C2 |
Origin of Product |
United States |
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